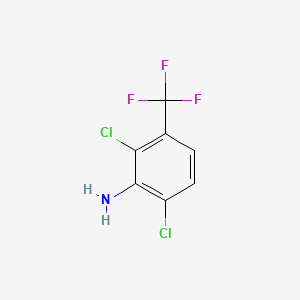
2,6-Dichloro-3-(trifluoromethyl)aniline
カタログ番号 B2452507
CAS番号:
6656-72-0
分子量: 230.01
InChIキー: NKCROTQPQZXJOL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
概要
説明
“2,6-Dichloro-3-(trifluoromethyl)aniline” is a nitrogen compound that is useful in organic synthesis . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .
Synthesis Analysis
The synthesis of “2,6-Dichloro-3-(trifluoromethyl)aniline” involves a preparation method where p-Chlorobenzotrifluoride is used as the starting material and subjected to halogenation reaction and ammoniation reaction . This process results in a high conversion rate at moderate reaction conditions .Molecular Structure Analysis
The molecular formula of “2,6-Dichloro-3-(trifluoromethyl)aniline” is C7H4Cl2F3N . The average mass is 230.015 Da and the monoisotopic mass is 228.967285 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2,6-Dichloro-3-(trifluoromethyl)aniline” include halogenation and ammoniation . The starting material, p-Chlorobenzotrifluoride, undergoes these reactions to form the desired product .Physical And Chemical Properties Analysis
The physical form of “2,6-Dichloro-3-(trifluoromethyl)aniline” is liquid . It has a molecular weight of 230.02 .科学的研究の応用
- Organic Chemistry and Pesticide Production
- Summary of the Application : 2,6-Dichloro-3-(trifluoromethyl)aniline is an important intermediate in the synthesis of certain pesticides . It’s particularly used in the production of the pyrazole type insecticide "Fipronil" .
- Methods of Application or Experimental Procedures : The compound can be synthesized from p-Chlorobenzotrifluoride, which is subjected to a halogenation reaction and an ammoniation reaction . The desired 2,6-dichloro-4-trifluoromethyl-aniline is obtained through the separation of reaction products . This process is characterized by its simplicity, the availability of raw materials, high reaction yield, and environmental friendliness .
- Results or Outcomes : The process results in the production of 2,6-dichloro-4-trifluoromethyl-aniline, which can then be used as a key intermediate in the synthesis of pesticides like Fipronil .
-
Pharmaceutical Industry
- Summary of the Application : Trifluoromethylpyridines, which can be synthesized from 2,6-Dichloro-3-(trifluoromethyl)aniline, have found applications in the pharmaceutical industry . They are used as a key structural motif in active pharmaceutical ingredients .
- Methods of Application or Experimental Procedures : The synthesis of trifluoromethylpyridines involves various chemical reactions, including fluorination and chlorination .
- Results or Outcomes : The resultant trifluoromethylpyridines have been used in several pharmaceutical products. Five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
-
Agrochemical Industry
- Summary of the Application : Trifluoromethylpyridines are also used in the agrochemical industry . They are used in the protection of crops from pests .
- Methods of Application or Experimental Procedures : The synthesis of trifluoromethylpyridines involves various chemical reactions, including fluorination and chlorination .
- Results or Outcomes : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
-
Synthesis of Trifluoromethylpyridines
- Summary of the Application : Trifluoromethylpyridines, which can be synthesized from 2,6-Dichloro-3-(trifluoromethyl)aniline, have found applications in various industries . They are used as a key structural motif in active pharmaceutical ingredients and in the protection of crops from pests .
- Methods of Application or Experimental Procedures : The synthesis of trifluoromethylpyridines involves various chemical reactions, including fluorination and chlorination . 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), for example, is used in the production of several crop-protection products . It can be obtained by direct chlorination and fluorination of 3-picoline and followed by aromatic nuclear chlorination of the pyridine ring .
- Results or Outcomes : More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
-
Development of Fluorinated Organic Chemicals
- Summary of the Application : The development of organic compounds containing fluorine has been made possible by the use of 2,6-Dichloro-3-(trifluoromethyl)aniline . These compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
- Methods of Application or Experimental Procedures : The development of fluorinated organic chemicals involves various chemical reactions, including fluorination and chlorination .
- Results or Outcomes : In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
Safety And Hazards
特性
IUPAC Name |
2,6-dichloro-3-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F3N/c8-4-2-1-3(7(10,11)12)5(9)6(4)13/h1-2H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKCROTQPQZXJOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)Cl)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-3-(trifluoromethyl)aniline | |
Synthesis routes and methods I
Procedure details


This material was prepared by chlorination of 2-chloro-5-trifluoromethylaniline with N-chlorosuccinimide followed by chromatographic purification. The product was isolated as a yellow oil which was characterized by IR and 1H NMR spectroscopy and combustion analysis.


Synthesis routes and methods II
Procedure details


Hydrogenation of 2,4-dichloro-3-nitro-benzotrifluoride (5.0 g, 19.2 mmol; ABCR, Karlsruhe/Germany) in 100 ml MeOH in the presence of 1 g Raney-nickel, filtration and concentration of the filtrate gives the title compound: TLC: Rf=0.67 (EE).



Name
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-chlorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2452424.png)
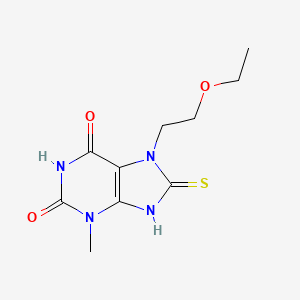
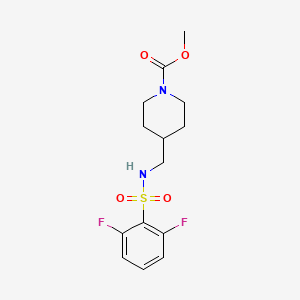
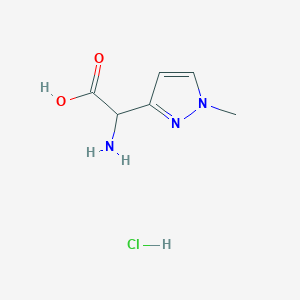
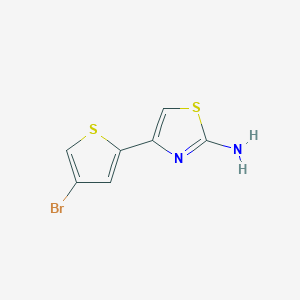
![3-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-4-methoxybenzenecarbaldehyde O-ethyloxime](/img/structure/B2452434.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-dimethoxybenzamide](/img/structure/B2452435.png)
![7-(5-Bromopyrimidin-2-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B2452438.png)
![3-bromo-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1H-indole](/img/structure/B2452440.png)
![N-(3-chlorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2452443.png)
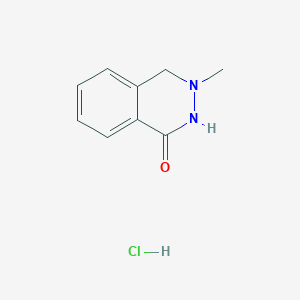
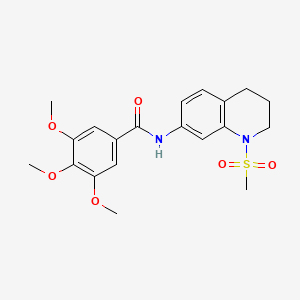
![(E)-4-(Dimethylamino)-N-methyl-N-[2-[1-(1-methylpiperidin-4-yl)piperidin-4-yl]ethyl]but-2-enamide](/img/structure/B2452446.png)
![4-[4-(1,3-benzodioxol-5-ylmethyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2452447.png)